molecular formula C20H21N5O3 B2731592 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide CAS No. 605625-85-2

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide

Cat. No. B2731592
M. Wt: 379.42
InChI Key: OLCUKYIRSDRELH-UHFFFAOYSA-N
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Description

The compound “2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This moiety is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of compounds containing a benzimidazole moiety can be achieved through various synthetic routes . For instance, one study synthesized a series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides, which were then evaluated for their antimicrobial activity .


Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Due to the presence of a positive charge on either of the two nitrogen atoms, it can show two equivalent tautomeric forms .


Chemical Reactions Analysis

Compounds containing a benzimidazole moiety are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The chemical reactions involved in these activities can vary widely depending on the specific compound and its functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide” would depend on its specific structure. For instance, a related compound was found to be an off-white powder with a melting point of 176–176.5 °C .

Scientific Research Applications

Acyl-CoA:Cholesterol O-Acyltransferase Inhibitor

The compound has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity over ACAT-2. This specificity could render it useful in treating diseases involving ACAT-1 overexpression, suggesting its potential application in addressing cholesterol-related disorders. The enhancement of aqueous solubility and oral absorption of the compound, compared to previous candidates, underscores its potential as a clinical candidate for treating incurable diseases related to cholesterol metabolism (K. Shibuya et al., 2018).

Antimicrobial and Antioxidant Agent

Benzimidazole derivatives, including compounds similar to "2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide," have shown potent antimicrobial activity against various bacteria and fungi, as well as significant antioxidant activity. These compounds were synthesized and evaluated in vitro, revealing their potential as antimicrobial and antioxidant agents, which could be valuable in the development of new therapeutic agents (Basavaraj S Naraboli & J. S. Biradar, 2017).

Peripheral Benzodiazepine Receptor Imaging

Another application involves the synthesis of imidazo[1,2-α]pyridines as high affinity and selective ligands for the Peripheral Benzodiazepine Receptors (PBR). These compounds, labeled with iodine-123, have been developed for imaging PBR using single photon emission tomography (SPECT), indicating their utility in studying PBR in vivo, which could have implications for neurological research and diagnostics (A. Katsifis et al., 2000).

Antitumor Activity

Furthermore, benzothiazole derivatives, structurally related to the compound , have been designed and tested as antirhinovirus agents. The synthesis approach was aimed at exploring the antiviral activity of these compounds, highlighting the potential for developing new treatments for viral infections (C. Hamdouchi et al., 1999).

Future Directions

The future directions for research on benzimidazole derivatives could include further exploration of their potential biological activities, the development of new synthetic routes, and the design of new drugs based on the benzimidazole moiety .

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-19(21-15-4-3-5-16(12-15)25(27)28)13-24-10-8-14(9-11-24)20-22-17-6-1-2-7-18(17)23-20/h1-7,12,14H,8-11,13H2,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCUKYIRSDRELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide

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